Lipophilicity Control: XLogP 1.8 vs. 2.3 for Positional Isomer 2-Bromo-N-tosylpropanamide
The target compound exhibits a computed XLogP of 1.8, which is 0.5 log units lower than the 2-bromo positional isomer (XLogP 2.3) . This difference directly translates to a roughly 3-fold lower octanol-water partition coefficient, favoring aqueous solubility and potentially reducing non-specific protein binding. For medicinal chemistry programs optimizing oral bioavailability or minimizing hERG channel binding, this lower lipophilicity is a critical design parameter.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.8 |
| Comparator Or Baseline | 2-Bromo-N-tosylpropanamide (CID 276462) |
| Quantified Difference | ΔXLogP = 0.5 (1.8 vs. 2.3) |
| Conditions | Computed by XLogP3 algorithm, PubChem 2024.11.20 release |
Why This Matters
Procurement of the correct positional isomer ensures consistency in lipophilicity-dependent assay outcomes (solubility, permeability, metabolic clearance), avoiding the need for downstream reformulation or retesting.
- [1] PubChem Compound Summary for CID 10892109 and CID 276462; XLogP values. View Source
